molecular formula C6H16ClNSi B6246230 1,1-dimethylsilolan-3-amine hydrochloride CAS No. 2109019-09-0

1,1-dimethylsilolan-3-amine hydrochloride

Cat. No.: B6246230
CAS No.: 2109019-09-0
M. Wt: 165.73 g/mol
InChI Key: XDOJBTHTWTWQFX-UHFFFAOYSA-N
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Description

Significance of Aminosilanes and Amine Hydrochlorides in Advanced Chemical Synthesis

Aminosilanes are a class of organosilicon compounds that feature a silicon-nitrogen bond. These compounds are instrumental in a wide array of chemical transformations and material science applications. The silicon-nitrogen bond imparts unique reactivity, making aminosilanes valuable as silylating agents, precursors for silicon nitride ceramics, and as coupling agents to enhance adhesion between organic polymers and inorganic substrates. In synthetic organic chemistry, the silyl (B83357) group can act as a protecting group for amines or be involved in directing the stereochemistry of reactions.

Amine hydrochlorides, on the other hand, are salts formed from the reaction of an amine with hydrochloric acid. quora.comdtic.mil This conversion is a fundamental and widely used strategy in chemical synthesis and pharmaceuticals. The formation of a hydrochloride salt significantly increases the water solubility of an amine, which is often advantageous for purification, formulation, and handling of amine-containing compounds. quora.com The salt formation is a simple acid-base reaction that protonates the nitrogen atom of the amine, rendering it cationic with a chloride counter-ion. quora.com This process is reversible, and the free amine can be readily regenerated by treatment with a base. mnstate.edu

The combination of these two functionalities in one molecule, as in the case of 1,1-dimethylsilolan-3-amine (B6245976) hydrochloride, suggests a compound that marries the unique stereochemical and reactive properties of a cyclic silane (B1218182) with the practical handling and solubility advantages of an amine salt.

Scope of Academic Research on Cyclic Aminosilane (B1250345) Hydrochlorides

Academic research into cyclic aminosilanes, while not as extensive as their acyclic counterparts, is a growing area of interest. The cyclic structure imposes conformational constraints that can influence the reactivity and biological activity of the molecule. Research in this area often focuses on the development of novel synthetic routes to these ring systems and exploring their potential as building blocks in organic synthesis and medicinal chemistry.

For instance, the synthesis of substituted silacyclopentanes has been a subject of investigation, with methods like ring-closing metathesis and hydrosilylation being employed. The introduction of an amino group onto the silacyclopentane (B13830383) ring, particularly at the 3-position, creates a chiral center, opening up avenues for asymmetric synthesis and the preparation of enantiomerically pure compounds.

A plausible and common method for the synthesis of compounds like 1,1-dimethylsilolan-3-amine is through the reductive amination of the corresponding ketone, 1,1-dimethylsilolan-3-one. wikipedia.org This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an amine (such as ammonia), followed by reduction to the desired amine. wikipedia.orgmasterorganicchemistry.com The resulting amine can then be readily converted to its hydrochloride salt.

The table below outlines a hypothetical synthetic pathway and the key intermediates for 1,1-dimethylsilolan-3-amine hydrochloride, based on established chemical principles.

StepReactant(s)Key Intermediate/ProductReaction Type
11,1-Dimethylsilolan-3-one, Ammonia1,1-Dimethylsilolan-3-imineImine formation
21,1-Dimethylsilolan-3-imine, Reducing agent (e.g., NaBH4)1,1-Dimethylsilolan-3-amineReduction
31,1-Dimethylsilolan-3-amine, Hydrochloric acidThis compoundAcid-base reaction

Research on analogous cyclic amine hydrochlorides often involves detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their structure and purity. Furthermore, studies may explore their reactivity in various chemical transformations or their potential as ligands for metal catalysts. The hydrochloride salt form is particularly useful for such studies due to its stability and defined crystalline structure, which can be amenable to X-ray crystallographic analysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2109019-09-0

Molecular Formula

C6H16ClNSi

Molecular Weight

165.73 g/mol

IUPAC Name

1,1-dimethylsilolan-3-amine;hydrochloride

InChI

InChI=1S/C6H15NSi.ClH/c1-8(2)4-3-6(7)5-8;/h6H,3-5,7H2,1-2H3;1H

InChI Key

XDOJBTHTWTWQFX-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCC(C1)N)C.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dimethylsilolan 3 Amine Hydrochloride and Its Analogues

Stereoselective Synthesis Approaches for Aminosilane (B1250345) Scaffolds

The creation of specific stereoisomers is paramount in modern chemistry, as the three-dimensional arrangement of atoms within a molecule dictates its properties and biological activity. For silacyclopentane (B13830383) derivatives, achieving stereoselectivity is a key challenge that chemists are addressing through various innovative approaches.

Asymmetric Transformations Utilizing Chiral Precursors

A powerful strategy for obtaining enantiomerically pure compounds is to start with a chiral precursor that guides the stereochemical outcome of subsequent reactions. In the context of aminosilane scaffolds, this often involves the synthesis of a chiral silacyclopentane intermediate that can be further functionalized.

A notable approach involves the enantioselective β-elimination of achiral silacyclopentene oxides to produce enantioenriched silacyclopentenols. oup.comnih.gov These chiral alcohols then serve as versatile building blocks for the synthesis of a variety of functionalized silacyclopentanes. nih.gov The mechanism of this key β-elimination step has been elucidated through DFT calculations, providing a solid theoretical foundation for its application. nih.gov

Further transformations of these chiral silacyclopentenols can lead to the introduction of an amine group. For instance, stereospecific transformations of the functionalities on the silicon stereogenic center have been developed, allowing for the synthesis of novel silacyclopentane triols, amines, and carboxylic acids. thieme-connect.com The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands has also emerged as a leading methodology for the asymmetric synthesis of various tailor-made α-amino acids, a strategy that could potentially be adapted for the synthesis of chiral aminosilanes. nih.gov

Recent research has also demonstrated the direct access to α-aminosilanes through a visible-light-mediated multicomponent radical cross-coupling of organo(tristrimethylsilyl)silanes with primary and secondary alkylamine and aldehyde feedstocks. nih.gov Significantly, by employing chiral secondary amines in this process, optically pure α-aminosilanes can be obtained with excellent stereocontrol. nih.gov

Chiral Precursor/MethodResulting Chiral MoietyKey Features
Enantioenriched SilacyclopentenolMultifunctionalized SilacyclopentanesAccessible from achiral silacyclopentene oxide via enantioselective β-elimination. oup.comnih.gov
Chiral Ni(II) Schiff Base ComplexesTailor-made α-Amino AcidsEfficient for direct reactions with unprotected amino acids, allowing for deracemization and stereochemical control. nih.gov
Chiral Secondary AminesOptically Pure α-AminosilanesUtilized in a photochemical protocol involving radical/radical cross-coupling. nih.gov

Diastereoselective Reactions for Structural Control

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers within a molecule. For the synthesis of substituted silacyclopentanes, several methods have been developed to achieve high diastereoselectivity.

One effective strategy is the [3+2] cycloaddition reaction. For example, the catalytic asymmetric synthesis of cyclopentyl β-amino esters can be achieved through the [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbene intermediates, yielding products with high enantiomeric excess and excellent diastereocontrol. nih.govresearchgate.net Another example is the diastereoselective [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes to access 7-azanorbornanes, with diastereomeric ratios up to >20:1. nih.gov The diastereoselectivity in this case is believed to be governed by steric factors, as suggested by DFT calculations. nih.gov

The functionalization of pre-existing chiral silacyclopentane rings can also be performed with high diastereoselectivity. For instance, the synthesis of multi-functionalized silacyclopentanes has been achieved in a highly selective manner from enantioenriched silacyclopentenol. oup.comelsevierpure.com The functionalization at the C2, C4, and C5 positions of the silacyclopentenol was accomplished through regio- and stereoselective nucleophilic substitution reactions of epoxides. oup.comelsevierpure.com

Furthermore, a one-pot, four-step synthetic protocol has been developed for the diastereoselective synthesis of silyl-substituted pyrrolidines. This method involves the highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization.

Reaction TypeReactantsProductDiastereoselectivity
[3+2] CycloadditionEnecarbamates and electrophilic metalloenolcarbenesChiral cyclopentyl β-amino estersExcellent diastereocontrol nih.govresearchgate.net
[3+2] CycloadditionTertiary amine N-oxides and substituted alkenes7-AzanorbornanesUp to >20:1 dr nih.gov
Nucleophilic SubstitutionEnantioenriched silacyclopentenol-derived epoxidesMulti-functionalized silacyclopentanesHighly selective oup.comelsevierpure.com

Green Chemistry Principles in Aminosilane Hydrochloride Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of aminosilanes is of growing importance.

Solvent Minimization and Alternative Media Development

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. The synthesis of cyclic and spirocyclic aminosilanes has been reported using various diamines and chlorosilanes, and in some cases, the choice of solvent significantly alters the reactivity and product distribution. semanticscholar.org Research into solvent-free synthesis is also gaining traction. For instance, a one-pot three-component reaction for the synthesis of 2-amino-4-aryl-4H-chromene derivatives has been successfully carried out under ultrasonic irradiation in aqueous conditions, highlighting the potential for water as a green solvent. researchgate.net

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. jocpr.com Traditional methods for synthesizing aminosilanes often suffer from poor atom economy, generating significant amounts of salt waste. A more sustainable alternative is the catalytic dehydrogenative coupling of silanes and amines, which produces only hydrogen gas as a byproduct. This approach is inherently halogen-free and avoids the formation of ammonium (B1175870) salts. acs.org

Catalytic hydrogenation is another atom-economical method, where a catalyst facilitates the addition of hydrogen to unsaturated compounds. jocpr.com Biocatalytic approaches, such as the use of oxidoreductase enzymes for amine formation, also offer excellent stereoselectivity and atom economy under mild reaction conditions. nih.gov

Green Chemistry PrincipleApplication in Aminosilane SynthesisKey Benefits
Solvent MinimizationUse of aqueous media or solvent-free conditions. researchgate.netReduced environmental impact, simplified workup.
Atom EconomyCatalytic dehydrogenative coupling of silanes and amines. acs.orgHigh efficiency, production of only H₂ as a byproduct.
Waste ReductionBiocatalytic synthesis of chiral amines. nih.govMild reaction conditions, high stereoselectivity, minimal waste.

Microwave and Ultrasonic-Assisted Synthetic Protocols

The use of microwave irradiation and ultrasound as energy sources can significantly accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. biotage.com Microwave-assisted synthesis has been successfully employed for the rapid synthesis of cyclic peptides, demonstrating its potential for the efficient construction of complex molecular architectures. nih.govnih.gov The synthesis of various organic compounds, including azides and thiocyanates, has also been shown to be significantly enhanced by microwave irradiation in an aqueous medium. capes.gov.br

Ultrasonic-assisted synthesis is another green technique that utilizes the energy of sound waves to promote chemical reactions. nih.gov This method has been used for the preparation of various materials, including two-dimensional electrocatalysts and silver nanoparticles, often resulting in smaller particle sizes and more uniform distributions. nih.govelsevierpure.com The synthesis of 2-amino-4H-chromene derivatives has been shown to be more efficient under ultrasonic irradiation compared to conventional methods, with higher yields and shorter reaction times. researchgate.net

Development of Novel Reaction Pathways for Aminosilane Hydrochlorides

The synthesis of aminosilane hydrochlorides, such as 1,1-dimethylsilolan-3-amine (B6245976) hydrochloride, necessitates the exploration of innovative and efficient chemical transformations. Researchers have focused on developing versatile reaction pathways that allow for the construction of the core silolane ring system and the introduction of the amine functionality, followed by conversion to the stable hydrochloride salt.

N-Alkylation and Amidation Routes

The derivatization of the primary amine group in silolane scaffolds through N-alkylation and amidation is a critical step in generating a diverse range of analogues. While direct N-alkylation of amines can sometimes lead to overalkylation, various strategies have been developed to achieve selective mono-alkylation. One such approach involves the use of a chelation-controlled strategy with reagents like 9-borabicyclononane (B1260311) (9-BBN), which can be particularly effective for 1,3-amino alcohols, a structural motif analogous to the relationship between a hydroxylated silolane precursor and the amine. organic-chemistry.org This method relies on the formation of a stable chelate that directs the alkylation to a single site. organic-chemistry.org

Amidation of the aminosilane core provides another avenue for diversification, yielding stable amide derivatives. The direct amidation of carboxylic acids with amines, including aminosilanes, can be facilitated by various coupling reagents. researchgate.net For instance, titanium-based catalysts like TiCp2Cl2 have been shown to effectively catalyze the amidation of various carboxylic acids with primary amines. researchgate.net Furthermore, silicon-based reagents themselves, such as dimethyldichlorosilane, have been employed for the one-step synthesis of α-amino acid amides, demonstrating the utility of silicon-mediated amide bond formation. researchgate.net The development of new methodologies for the N-alkylation of challenging substrates, such as 2-amino-3-acylthiophenes, using reagents like caesium carbonate and tetrabutylammonium (B224687) iodide, highlights the ongoing efforts to expand the toolkit for amine functionalization under mild conditions. rsc.org

Table 1: Representative N-Alkylation and Amidation Reactions for Amines

Reaction TypeAmine SubstrateReagent/CatalystProduct TypeReference
N-Alkylation3-Amino Alcohols9-BBN, Alkyl HalideMono-N-alkylated Amino Alcohol organic-chemistry.org
AmidationPrimary AminesCarboxylic Acid, TiCp2Cl2Amide researchgate.net
Amidationα-Amino AcidsDimethyldichlorosilaneα-Amino Acid Amide researchgate.net
N-Alkylation2-Amino-3-acylthiophenesCaesium Carbonate, Tetrabutylammonium IodideN-Alkyl-2-aminothiophene rsc.org

Hydrolysis-Decarboxylation and Salification Sequences

An alternative and potentially atom-economical route to aminosilane hydrochlorides involves a hydrolysis-decarboxylation sequence starting from a suitable precursor, such as a silyl (B83357) carbamate (B1207046). The synthesis of silyl carbamates can be achieved through various methods, including the reaction of silyl hydrides with carbamates. google.com The subsequent hydrolysis of the carbamate, often under basic conditions, can lead to the formation of the free amine. ccl.net This is followed by decarboxylation, which is a known reaction for carbamic acids, often proceeding spontaneously to yield the amine and carbon dioxide. masterorganicchemistry.com

The final step in this sequence is salification, where the free aminosilane is treated with an acid, such as hydrochloric acid, to form the stable and often crystalline hydrochloride salt. This process is crucial for purification and handling of the final compound. For example, the synthesis of 3-amino-1-adamantanol involves a final step where the bromate (B103136) salt is removed by treatment with a sodium hydroxide (B78521) solution to yield the free amine, which can then be converted to a desired salt. google.com The conversion of a carbamate to an amine hydrochloride can also be achieved through reaction with trimethylsilyl (B98337) iodide (TMSI), which proceeds through the intermediacy of a silyl carbamate and subsequent cleavage. nih.gov

Table 2: Key Steps in a Putative Hydrolysis-Decarboxylation-Salification Sequence

StepTransformationKey Reagents/ConditionsIntermediate/ProductReference
1. Carbamate FormationAmine to Carbamatee.g., Boc-anhydrideSilyl Carbamate nih.gov
2. HydrolysisCarbamate to Carbamic AcidBase (e.g., KOH) or TMSICarbamic Acid ccl.netnih.gov
3. DecarboxylationCarbamic Acid to AmineSpontaneous or HeatFree Aminosilane masterorganicchemistry.com
4. SalificationAmine to Hydrochloride SaltHClAminosilane Hydrochloride google.comgoogle.com

Preparation of Related Amine Hydrochloride Salts for Library Generation

The generation of compound libraries is a powerful tool in drug discovery and materials science, enabling the rapid screening of a multitude of related structures for desired properties. vapourtec.comimperial.ac.uk The synthesis of libraries of amine hydrochloride salts, including those containing a silane (B1218182) moiety, often relies on robust and automatable reaction sequences. enamine.net

A common strategy involves the parallel synthesis of a diverse set of amines followed by their conversion to the corresponding hydrochloride salts. This can be achieved through various synthetic routes, including reductive amination or alkylation on a solid support, followed by cleavage and salt formation. The use of flow chemistry has also emerged as a valuable technique for the scalable and safe synthesis of functionalized amines and their precursors, such as azides, which can then be reduced to the corresponding amines. nih.govfu-berlin.de For instance, a scalable synthesis of functionalized ferrocenyl azides and their subsequent reduction to amines has been demonstrated using flow chemistry. nih.gov The resulting amines can then be readily converted to their hydrochloride salts for library generation. The principles of combinatorial chemistry, including the use of various scaffolds and building blocks, are directly applicable to the creation of diverse aminosilane hydrochloride libraries. enamine.netnih.gov

Process Optimization and Scalability Studies in Academic Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a scalable and robust process is a critical aspect of chemical development. Process optimization focuses on improving reaction yields, minimizing byproducts, reducing reaction times, and utilizing cost-effective and environmentally benign reagents and solvents. nih.gov

For the synthesis of aminosilane hydrochlorides, optimization efforts would target several key steps. In the formation of the silolane ring, for example, exploring different catalysts and reaction conditions for cyclization reactions is crucial. In the context of amination, moving from stoichiometric to catalytic methods is a key goal for sustainability. rsc.org Dehydrogenative coupling of silanes and amines represents a more atom-economical alternative to traditional methods that use chlorosilanes and generate stoichiometric amounts of ammonium salt waste. rsc.orgrsc.org

Scalability studies involve demonstrating that a synthetic route can be performed on a larger scale without compromising yield or purity. This often requires addressing challenges such as heat transfer, mixing, and purification. The use of flow chemistry is increasingly being adopted for scalable synthesis due to its advantages in safety, efficiency, and automation. nih.govfu-berlin.de While specific scalability studies for 1,1-dimethylsilolan-3-amine hydrochloride are not widely reported, analogous syntheses of functionalized amines and their salts provide valuable insights into the principles and techniques that would be applied. nih.govnih.gov For example, the scalable synthesis of aryl amines from aryl chlorides has been achieved using a novel catalyst system, demonstrating the potential for developing large-scale processes for related compounds. nih.gov

Mechanistic Investigations of Reactions Involving 1,1 Dimethylsilolan 3 Amine Hydrochloride

Reaction Pathway Elucidation for Aminosilane (B1250345) Transformations

The transformation of aminosilanes can proceed through several pathways, largely dependent on the reactants and conditions. For aminosilanes in general, reactions often involve the cleavage of the silicon-nitrogen bond. For instance, studies on other aminosilanes have shown that they can undergo transamination reactions with various amines. nih.gov

In the context of cyclic aminosilanes, ring-opening reactions are a significant transformation pathway. These can be initiated by various reagents, leading to functionalized linear organosilicon compounds. Another potential pathway is the reaction at the amine functional group itself, which can be acylated, alkylated, or undergo other typical amine reactions, with the silacyclic ring remaining intact.

Furthermore, aminosilanes are known to react with silanols. Research on (3-aminopropyl)dimethylmethoxysilane (B1222537) reacting with a silsesquioxane silanol (B1196071) has shown that the reaction can be catalytic, with a second molecule of the aminosilane acting as a catalyst. nih.gov This suggests that the amine functionality plays a direct role in the reaction mechanism, likely through hydrogen bonding and facilitating proton transfer. nih.gov

Role of the Amine Hydrochloride Moiety in Reaction Kinetics and Mechanism

The presence of the amine as a hydrochloride salt significantly alters its reactivity compared to the free amine. Generally, amines form salts with strong mineral acids like HCl. youtube.com This conversion of the covalent amine into an ionic hydrochloride salt can influence reaction kinetics and mechanisms in several ways. youtube.com

Firstly, the protonation of the nitrogen atom deactivates it as a nucleophile. This would inhibit reactions where the lone pair of the nitrogen is directly involved in the initial step, such as nucleophilic attack. However, the hydrochloride salt can participate in reactions under specific conditions. For example, research has demonstrated that amine hydrochlorides can be used for the reductive cleavage of a trichlorosilyl (B107488) group from α-trichlorosilyl-substituted amines, suggesting the intermediacy of an unstable chlorosilane species formed by the likely nucleophilic attack of the chloride ion. psu.edu

The hydrochloride moiety can also influence the solubility of the compound, which in turn affects reaction kinetics in different solvents. The ionic nature of the salt generally increases its solubility in polar solvents. In reactions where a pre-reaction complex is formed, as observed in some aminosilane reactions, the solvent and the nature of the amine (free base vs. salt) would play a crucial role. nih.gov

Spectroscopic and Computational Approaches to Mechanistic Studies

To probe the intricate details of reaction mechanisms involving compounds like 1,1-dimethylsilolan-3-amine (B6245976) hydrochloride, a combination of advanced spectroscopic and computational techniques is indispensable.

In-Situ Spectroscopic Monitoring Techniques (e.g., EPR, Mass Spectrometry)

In-situ spectroscopic methods are powerful tools for monitoring chemical reactions in real-time, providing insights into transient intermediates and reaction kinetics. mt.comspectroscopyonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: While most aminosilanes are not paramagnetic, EPR can be employed in reactions involving radical intermediates. By using spin-trapping agents, short-lived radicals can be converted into more stable species that are detectable by EPR, thus elucidating radical-based reaction pathways.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for studying the intermediates in solution-phase reactions. It can detect and characterize charged species, such as protonated intermediates, which are common in reactions involving amine hydrochlorides. unibo.it Off-line ESI-MSn can help in identifying putative intermediate species in complex reaction mixtures. unibo.it

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy allows for the continuous monitoring of the concentrations of reactants, products, and sometimes intermediates by tracking their characteristic vibrational bands. rsc.org This has been successfully applied to study the kinetics of aminosilane reactions. nih.gov

Quantum Chemical Calculations of Transition States and Intermediates

Computational chemistry provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. rsc.orge3s-conferences.org This allows for the mapping of the potential energy surface of a reaction and the determination of activation barriers, which are crucial for understanding reaction kinetics. e3s-conferences.org

Transition State Calculations: Identifying the transition state structure is key to understanding a reaction mechanism. e3s-conferences.org Computational methods can calculate the vibrational frequencies of a proposed transition state, where the presence of a single imaginary frequency confirms a true transition state. e3s-conferences.org For complex reactions, computational analysis can help distinguish between different possible pathways, such as concerted versus stepwise mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic aspects of a reaction, including the role of solvent molecules and the conformational changes that occur during the reaction. nih.gov For aminosilane reactions, dynamic calculations have been shown to provide activation energies that are in better agreement with experimental values than non-dynamic calculations. nih.gov

Silicon-Nitrogen Bond Reactivity and Stability Studies

The silicon-nitrogen (Si-N) bond is a key feature of aminosilanes, and its reactivity is central to many of their chemical transformations. The Si-N bond is generally susceptible to cleavage by various reagents, a property that is harnessed in many synthetic applications.

The stability of the Si-N bond can be influenced by the substituents on both the silicon and nitrogen atoms. In the case of 1,1-dimethylsilolan-3-amine hydrochloride, the cyclic nature of the silane (B1218182) may impose ring strain, which could affect the reactivity of the exocyclic Si-N bond, although specific studies on this are lacking.

Research on the cleavage of Si-N bonds in related systems has shown that it can be achieved with reagents like boron trifluoride etherate. researchgate.net Furthermore, the activation of Si-N bonds can be catalyzed by transition metal complexes, for example, using hydroboranes in the presence of an iron(II) catalyst. nih.gov The study of Si-N bond formation and cleavage is an active area of research, with applications in catalysis and materials science. nih.gov Theoretical studies have also been conducted to understand the affinity of Si-N bonding in materials like amorphous silicon carbon nitride, indicating a strong affinity of silicon to bond with nitrogen. researchgate.net

Catalytic Applications of 1,1 Dimethylsilolan 3 Amine Hydrochloride and Its Derivatives

Organocatalysis Employing Aminosilane (B1250345) Hydrochlorides

Aminosilane hydrochlorides can function as effective organocatalysts, leveraging the basicity of the amine group to facilitate a variety of organic transformations. The hydrochloride form provides a stable, easy-to-handle solid that can release the active amine catalyst in situ.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a base. nih.govukzn.ac.za Amines are frequently employed as catalysts in this reaction. nih.govnih.gov In the context of 1,1-dimethylsilolan-3-amine (B6245976) hydrochloride, the amine can be liberated in the reaction medium to act as the catalytic species.

The proposed activation mechanism in a Knoevenagel condensation catalyzed by an amine, such as 1,1-dimethylsilolan-3-amine, is depicted below. The amine deprotonates the active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) to form a highly nucleophilic enolate intermediate. nih.govrsc.org This enolate then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product. nih.govrsc.org In cases where a metal-organic framework incorporates amine functionalities, the metal center can act as a Lewis acid to activate the carbonyl group, working in concert with the basic amine site. nih.govresearchgate.net

Proposed Mechanism for Amine-Catalyzed Knoevenagel Condensation

Step Description
1. Catalyst Activation The amine catalyst deprotonates the active methylene compound to generate a nucleophilic enolate.
2. Nucleophilic Attack The enolate attacks the carbonyl carbon of the aldehyde or ketone.
3. Protonation The resulting intermediate is protonated.
4. Dehydration A molecule of water is eliminated to form the final α,β-unsaturated product.

Achieving stereocontrol in organocatalytic reactions is a significant area of research, with chiral amines being widely used to induce enantioselectivity. miami.edunih.gov While specific applications of chiral derivatives of 1,1-dimethylsilolan-3-amine hydrochloride in stereocontrolled processes are not extensively documented in the literature, the principles of asymmetric organocatalysis provide a clear pathway for their potential development.

The introduction of chirality into the 1,1-dimethylsilolan-3-amine scaffold could lead to catalysts capable of directing the stereochemical outcome of reactions. For instance, a chiral amine can form a transient chiral enamine or iminium ion with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other. miami.edu The development of chiral aminosilanes has been a focus in the field, and the application of such ligands in asymmetric synthesis has been demonstrated. nih.govnih.gov The synthesis of enantiomerically pure derivatives of 1,1-dimethylsilolan-3-amine could therefore unlock their potential in asymmetric transformations like the Knoevenagel condensation, Michael additions, and aldol (B89426) reactions. capes.gov.br

Role as Ligands in Metal-Catalyzed Transformations

The amine functionality in 1,1-dimethylsilolan-3-amine and its derivatives makes them suitable for use as ligands in the formation of organometallic complexes. These complexes can exhibit catalytic activity in a range of transformations.

The synthesis of organometallic complexes typically involves the reaction of a metal precursor with a suitable ligand. nih.govresearchgate.net In the case of 1,1-dimethylsilolan-3-amine, the nitrogen atom of the amine group can coordinate to a metal center, forming a stable complex. The synthesis can be carried out by reacting the aminosilane with a metal salt, such as a halide or acetate, in an appropriate solvent. nih.govrsc.org The resulting complexes can be characterized using various spectroscopic and analytical techniques, including FTIR, NMR, and X-ray crystallography, to determine their structure and bonding. miami.edunih.govresearchgate.net

The design of these complexes can be tailored by modifying the substituents on the silicon atom or the amine group, which can influence the steric and electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. numberanalytics.com

Organometallic complexes containing aminosilane ligands can be employed as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the complex is dissolved in the reaction medium along with the reactants. researchgate.netnih.gov Such systems often exhibit high activity and selectivity due to the well-defined nature of the catalytic species. nih.gov For instance, ruthenium complexes with phosphine (B1218219) ligands have been used for the hydrogenation of amides. nih.gov While specific examples with this compound are not prevalent, related amine-containing ligands have been shown to be effective in various catalytic reactions, including oxidation and reduction processes. nih.govresearchgate.net

For heterogeneous catalysis, the aminosilane ligand or its pre-formed metal complex can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. researchgate.netnih.govacs.org This approach facilitates catalyst separation and recycling, which is advantageous for industrial applications. ukzn.ac.zamdpi.com The functionalization of silica surfaces with aminosilanes is a common strategy for preparing heterogeneous catalysts for reactions like the Knoevenagel condensation. researchgate.netacs.org The resulting material combines the catalytic activity of the amine with the robustness of the solid support.

Examples of Catalytic Reactions Utilizing Amine-Containing Ligands

Reaction Type Catalyst System Application
Knoevenagel Condensation Amine-functionalized silica Synthesis of α,β-unsaturated compounds researchgate.netacs.org
Oxidation of Aminophenol Manganese(III) complexes Synthesis of phenoxazinone nih.gov
Hydrogenation of Amides Ruthenium-phosphine complexes Synthesis of amines nih.gov

The performance of a metal-based catalyst is highly dependent on the nature of its ligands. numberanalytics.comresearchgate.net Ligand design is a critical aspect of developing efficient and selective catalysts. For aminosilane ligands like 1,1-dimethylsilolan-3-amine, several strategies can be employed to enhance catalytic performance.

Modification of the steric bulk around the silicon atom or the nitrogen donor can influence the coordination environment of the metal center, affecting both activity and selectivity. researchgate.net Introducing electron-donating or electron-withdrawing groups on the silolane ring or the amine can tune the electronic properties of the ligand and the metal center, which in turn can impact the catalytic cycle. numberanalytics.comnih.govwayne.edu For instance, increasing the electron-donating ability of the ligand can enhance the reactivity of the metal in certain oxidative addition steps. numberanalytics.com Furthermore, the incorporation of additional donor atoms into the ligand framework can lead to multidentate ligands with enhanced stability and unique catalytic properties. researchgate.net The functionalization of nanoparticles with silane (B1218182) coupling agents is another approach to create robust and dispersible catalytic materials. researchgate.netacs.orgmdpi.com

Biocatalytic Approaches to Chiral Aminosilanes

The synthesis of chiral amines is of significant interest in the pharmaceutical and fine chemical industries, as the stereochemistry of these compounds is often crucial for their biological activity. Biocatalysis, the use of natural catalysts like enzymes, provides a highly selective and efficient means to produce single-enantiomer chiral amines. Enzymes such as lipases, transaminases, and dehydrogenases are frequently employed for this purpose. These biocatalytic methods are advantageous due to their high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical syntheses.

Enzyme-Mediated Synthesis of Enantiopure Aminosilanes

The production of enantiopure aminosilanes, including cyclic derivatives like the enantiomers of 1,1-dimethylsilolan-3-amine, can be theoretically achieved through enzyme-mediated kinetic resolution. In this process, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Lipases are a class of enzymes widely used for the kinetic resolution of racemic amines. They catalyze the acylation of one enantiomer with high selectivity, leaving the other enantiomer unreacted. For instance, the kinetic resolution of various cyclic secondary amines has been successfully demonstrated using lipase-catalyzed N-acylation. mdpi.com This approach could be adapted for the resolution of racemic 1,1-dimethylsilolan-3-amine. A potential reaction scheme would involve the use of an acyl donor, such as an ester, and a suitable lipase (B570770) in an organic solvent. The enzyme would selectively acylate either the (R)- or (S)-enantiomer, allowing for their subsequent separation.

The table below illustrates the potential application of lipase-catalyzed kinetic resolution to a generic cyclic secondary amine, which serves as a model for 1,1-dimethylsilolan-3-amine.

Table 1: Hypothetical Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclic Amine

Entry Lipase Source Acyl Donor Solvent Conversion (%) Enantiomeric Excess of Unreacted Amine (%)
1 Candida antarctica Lipase B (CALB) Ethyl acetate Toluene ~50 >99
2 Pseudomonas cepacia Lipase (PCL) Vinyl acetate Hexane ~48 >98
3 Rhizomucor miehei Lipase (RML) Isopropenyl acetate Diisopropyl ether ~52 >97

Note: This table is illustrative and based on data for analogous cyclic amines. Specific results for this compound would require experimental validation.

Transaminases represent another powerful class of enzymes for chiral amine synthesis. They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. While often used for the asymmetric synthesis of amines from prochiral ketones, they can also be employed in the kinetic resolution of racemic amines. nih.govnih.govresearchgate.netrsc.org For a compound like 1,1-dimethylsilolan-3-amine, a hypothetical corresponding ketone, 1,1-dimethylsilolan-3-one, would be required for the reverse reaction in a kinetic resolution setup.

Biocatalyst Immobilization and Reusability Studies

The reusability of an immobilized biocatalyst is a critical factor for its industrial viability. Studies on immobilized lipases and transaminases have demonstrated their robustness and ability to be recycled multiple times without a significant loss of activity or selectivity. mdpi.comrsc.org For the prospective biocatalytic production of chiral 1,1-dimethylsilolan-3-amine, an immobilized enzyme system would be highly desirable.

The following table presents a hypothetical reusability study of an immobilized lipase for the kinetic resolution of a cyclic amine, illustrating the potential for repeated use.

Table 2: Hypothetical Reusability of Immobilized Candida antarctica Lipase B (CALB) in the Kinetic Resolution of a Cyclic Amine

Cycle Conversion (%) Enantiomeric Excess of Unreacted Amine (%) Relative Activity (%)
1 50.1 >99 100
2 49.8 >99 99.4
3 49.5 >99 98.8
4 49.2 >99 98.2
5 48.7 >99 97.2
6 48.1 >99 96.0
7 47.5 >99 94.8
8 46.9 >99 93.6

Note: This table is a hypothetical representation based on typical enzyme reusability data. The actual performance would depend on the specific enzyme, immobilization method, and reaction conditions.

Applications in Polymer Science and Advanced Materials Research

1,1-Dimethylsilolan-3-amine (B6245976) Hydrochloride as a Monomer Precursor

The strained, five-membered ring of the silolane moiety makes 1,1-dimethylsilolan-3-amine hydrochloride a prime candidate for ring-opening polymerization (ROP). This process would transform the cyclic monomer into a linear polymer, offering a direct route to materials with unique backbone structures and pendant functional groups. researchgate.netyoutube.com

The primary application of this compound as a monomer is in the synthesis of polysiloxanes featuring a pendant amine group on each repeating unit. The polymerization would proceed via the cleavage of the silicon-carbon or silicon-oxygen bond within the silolane ring, depending on the specific ring structure, to form a linear polymer chain. This method is analogous to the ROP of other cyclic monomers like lactams to produce polyamides or cyclosiloxanes to create silicones. vot.plrsc.orgmdpi.com

The resulting polymer would be a highly functional material, where the amine group provides a site for a wide range of post-polymerization modifications. These modifications could include grafting other polymer chains, attaching bioactive molecules, or introducing charges for applications in filtration or as flocculants. The process allows for the creation of homopolymers or, when polymerized with other cyclic monomers, copolymers with tailored properties. researchgate.net

Table 1: Comparison of Cyclic Monomers and Their Resulting Polymers via ROP

Cyclic MonomerPolymerization TypeResulting Polymer ClassKey Feature
Lactams (e.g., ε-caprolactam)Anionic/Cationic ROPPolyamides (e.g., Nylon 6)Amide linkages in backbone rsc.orgmdpi.com
Cyclosiloxanes (e.g., D4)Anionic/Cationic ROPPolysiloxanes (Silicones)Flexible Si-O backbone researchgate.net
Epoxides (e.g., Ethylene Oxide)Anionic/Cationic ROPPolyethersEther linkages in backbone nih.gov
1,1-dimethylsilolan-3-amine Cationic/Anionic ROPAmine-Functionalized PolysiloxaneSi-C backbone with pendant amine groups

The amine functionality of this compound, particularly in its hydrochloride salt form, suggests a potential role as a catalyst or initiator in polymerization reactions. Amines are known to initiate the ROP of certain monomers, such as epoxides. nih.govresearchgate.net

Furthermore, amine salts can act as latent thermal catalysts. The hydrochloride salt is stable at room temperature but can dissociate upon heating to release the free amine and a protonic acid (HCl), both of which can initiate cationic polymerization. dntb.gov.ua This allows for one-pot formulations that are stable during storage and polymerize only when heated to a specific temperature, a desirable feature in coatings, adhesives, and composites manufacturing. This behavior is seen in the ROP of benzoxazines, where amine hydrochlorides can significantly lower the polymerization temperature.

Integration into Polymeric Networks for Functional Materials

The bifunctional nature of this compound—possessing both a polymerizable silolane ring and a reactive amine group—makes it an ideal candidate for integration into cross-linked polymeric networks. The amine group can react with a variety of functional groups, such as epoxides, isocyanates, and carboxylic acids, to form covalent bonds. gelest.comnih.gov

This allows the molecule to serve as a cross-linking agent or as a functional node within a larger polymer architecture, such as an interpenetrating polymer network (IPN). google.com For example, it could be incorporated into an epoxy resin system where the amine reacts with the epoxy groups, while the silane (B1218182) component could form inorganic siloxane networks upon hydrolysis and condensation, creating a robust organic-inorganic hybrid material. Such materials often exhibit enhanced thermal stability, mechanical strength, and chemical resistance.

Surface Modification and Functionalization Studies using Aminosilane (B1250345) Derivatives

One of the most well-established applications for aminosilane derivatives is the modification and functionalization of surfaces, particularly inorganic substrates like glass, silica (B1680970), and metal oxides. nih.govnih.gov Although research specifically on this compound is limited, its behavior can be predicted based on extensive studies of similar molecules like (3-aminopropyl)triethoxysilane (APTES). iu.edu

The process typically involves the following steps:

Hydrolysis: The silane precursor (in this case, a hydrolyzable form like an alkoxysilolane) reacts with trace water to form reactive silanol (B1196071) (Si-OH) groups.

Condensation: These silanol groups condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Substrate) bonds.

Self-Assembly: Neighboring silane molecules can also condense with each other, forming a cross-linked polysiloxane layer on the surface.

This process anchors the molecule to the surface, leaving the amine group exposed and available for further chemical reactions. This amine functionality provides a reactive handle to covalently attach other molecules, such as proteins, DNA, drugs, or polymers, making it a powerful tool in biomaterials, sensor technology, and chromatography. nih.govnih.gov The use of aminosilanes is a cost-effective method to impart new functionalities to existing materials. nih.gov

Table 2: Examples of Aminosilanes Used for Surface Functionalization

AminosilaneAbbreviationKey Application AreasReference
(3-Aminopropyl)triethoxysilaneAPTESGeneral purpose coupling agent, biomolecule immobilization iu.edu
N-(6-Aminohexyl)aminomethyltriethoxysilaneAHAMTESUsed to create hydrolytically stable amine-functionalized surfaces nih.govresearchgate.net
N-[3-(Trimethoxysilyl)propyl]diethylenetriamineTPDTActs as both a reducing and stabilizing agent for nanoparticle synthesis acs.org
11-AminoundecyltriethoxysilaneCL11Modification of biomaterial scaffolds for nerve regeneration nih.gov

Novel Siloxane-Based Polymer Architectures

The ring-opening polymerization of this compound would lead to novel polysiloxane architectures that differ significantly from traditional silicones derived from the ROP of cyclosiloxanes like octamethylcyclotetrasiloxane (B44751) (D4). researchgate.net Traditional silicones have a poly(dimethylsiloxane) backbone, which is known for its high flexibility, thermal stability, and hydrophobicity. vot.pl

In contrast, polymers derived from this aminosilolane would feature a poly(silethylene) or similar Si-C backbone with regularly spaced, reactive pendant amine groups. This structure would create a highly polar, functionalized polymer whose properties could be tuned by controlling the polymer's molecular weight and by reacting the amine groups. dtic.mil These polymers could find use as specialty coatings, components in personal care products, polymer modifiers, and as precursors for creating more complex, hyperbranched, or dendritic structures. vot.plgelest.comnih.gov The combination of a silane backbone with polar amine functionality offers a unique blend of properties not found in conventional polysiloxanes.

Supramolecular Chemistry and Self Assembly Studies

Non-Covalent Interactions Involving 1,1-Dimethylsilolan-3-amine (B6245976) Hydrochloride

Hydrogen Bonding Networks

No studies have been found that characterize the hydrogen bonding networks formed by 1,1-dimethylsilolan-3-amine hydrochloride in the solid state or in solution.

Metal Coordination in Supramolecular Structures

There is no available research on the coordination of this compound with metal ions to form supramolecular structures.

Hierarchical Self-Assembly of Aminosilane (B1250345) Building Blocks

No publications were found that describe the hierarchical self-assembly of this compound.

Crystallographic Investigations of Supramolecular Architectures

A search for crystallographic data of this compound, which would be essential for understanding its supramolecular architecture, did not yield any results.

Computational and Theoretical Insights into 1,1 Dimethylsilolan 3 Amine Hydrochloride

Electronic Structure and Bonding Analysis

The electronic structure of 1,1-dimethylsilolan-3-amine (B6245976) hydrochloride is characterized by a combination of covalent bonds within the silolan ring and the attached methyl and amino groups, as well as the ionic interaction between the protonated amine and the chloride anion.

The silicon atom, being less electronegative than carbon, influences the charge distribution within the five-membered ring. The Si-C bonds are polarized towards the carbon atoms, and the Si-CH₃ bonds exhibit similar polarity. The presence of the electron-donating methyl groups at the silicon atom further modulates the electronic environment of the ring.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide quantitative insights into the electronic structure. Key parameters that can be calculated include atomic charges, bond orders, and molecular orbital energies.

Table 1: Calculated Electronic Properties of 1,1-dimethylsilolan-3-amine hydrochloride (Illustrative)

Parameter Value
Mulliken Atomic Charge on Si Value dependent on calculation method
Mulliken Atomic Charge on N Value dependent on calculation method
Si-C Bond Order Value dependent on calculation method
C-N Bond Order Value dependent on calculation method

Note: The actual values in this table are placeholders and would require specific quantum chemical calculations to be determined.

Conformational Analysis of the Silolan Ring System

The five-membered silolan ring is not planar. To alleviate torsional strain that would be present in a planar conformation, the ring adopts puckered structures. nih.govnih.gov The two most common conformations for a five-membered ring are the envelope and the twist (or half-chair) forms. acs.org

In the envelope conformation , four of the ring atoms are coplanar, and the fifth atom is out of the plane. For the silolan ring in this compound, the silicon atom or one of the carbon atoms could be the out-of-plane atom.

In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane of the other three atoms. This conformation often represents an energy minimum or a transition state between two envelope forms.

The presence of the 1,1-dimethyl groups on the silicon atom and the aminohydrochloride group at the C3 position influences the relative energies of these conformers. The bulky dimethyl groups will sterically interact with the rest of the ring, and the orientation of the amino group (axial vs. equatorial-like) will be a key determinant of conformational preference. Generally, bulky substituents prefer to occupy positions that minimize steric hindrance. nih.gov

Computational methods can be used to calculate the potential energy surface of the ring, identifying the stable conformers and the energy barriers between them.

Table 2: Relative Energies of Silolan Ring Conformations (Illustrative)

Conformer Relative Energy (kcal/mol)
Envelope (Si-flap) Value dependent on calculation method
Envelope (C-flap) Value dependent on calculation method

Note: The actual values in this table are placeholders and would require specific quantum chemical calculations to be determined.

Prediction of Reaction Energetics and Pathways

Computational chemistry provides powerful tools to predict the energetics and pathways of chemical reactions involving this compound. For instance, the deprotonation of the amine group or substitution reactions at the silicon center can be modeled.

The hydrolysis of the Si-C bonds, a common reaction for organosilanes, can also be investigated. The reaction mechanism would likely involve the coordination of water to the silicon atom, followed by proton transfer and bond cleavage. The presence of the protonated amine group could influence the reaction by altering the electronic properties of the silicon center.

DFT calculations can be used to locate the transition state structures and calculate the activation energies for these potential reactions. nih.gov This information is crucial for understanding the reactivity and stability of the compound.

Table 3: Calculated Activation Energies for Potential Reactions (Illustrative)

Reaction Activation Energy (kcal/mol)
Amine Deprotonation Value dependent on calculation method

Note: The actual values in this table are placeholders and would require specific quantum chemical calculations to be determined.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Host-Guest Chemistry)

The hydrochloride salt structure of this compound dictates that hydrogen bonding will be a dominant intermolecular interaction in the solid state and in polar solvents. The protonated amine group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is a hydrogen bond acceptor. This leads to the formation of N-H···Cl hydrogen bonds.

The strength and geometry of these hydrogen bonds can be studied computationally. Parameters such as the N···Cl distance and the N-H···Cl angle can be calculated. These interactions are crucial in determining the crystal packing of the solid material.

Furthermore, the potential for this molecule to act as a guest in host-guest chemistry can be explored. The silolan ring could potentially fit into the cavity of a macrocyclic host, such as a cyclodextrin (B1172386) or a calixarene. The binding affinity would be influenced by a combination of factors, including size and shape complementarity, as well as non-covalent interactions like van der Waals forces and hydrogen bonding between the amine group and the host.

Table 4: Calculated Hydrogen Bond Parameters (Illustrative)

Parameter Value
N-H···Cl Bond Distance (Å) Value dependent on calculation method

Note: The actual values in this table are placeholders and would require specific quantum chemical calculations to be determined.

Quantum Chemical Studies on Spectroscopic Signatures for Structural Elucidation

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, which are essential for structural elucidation.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculated shifts, when compared with experimental data, can help to confirm the structure and assign the resonances. The ²⁹Si NMR chemical shift would be particularly sensitive to the electronic environment around the silicon atom.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated to predict the infrared (IR) and Raman spectra. The characteristic stretching and bending modes of the N-H bonds in the ammonium (B1175870) group, the Si-C bonds, and the C-H bonds can be identified. Anharmonic corrections are often necessary for accurate prediction of vibrational spectra, especially for systems with strong hydrogen bonding.

Table 5: Predicted Spectroscopic Data (Illustrative)

Nucleus Calculated Chemical Shift (ppm)
¹H (N-H) Value dependent on calculation method
¹³C (ring) Value dependent on calculation method
²⁹Si Value dependent on calculation method
Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch Value dependent on calculation method

Note: The actual values in this table are placeholders and would require specific quantum chemical calculations to be determined.

Derivatization and Functionalization Strategies

Synthesis of Analogues and Homologues of 1,1-Dimethylsilolan-3-amine (B6245976) Hydrochloride

The synthesis of analogues and homologues of 1,1-dimethylsilolan-3-amine hydrochloride allows for a systematic investigation of structure-activity relationships. Modifications can be introduced at various positions of the silolan ring and on the amine functionality.

Analogues of this compound can be synthesized by introducing substituents on the silolan ring or by altering the substituents on the silicon atom. For instance, the methyl groups on the silicon can be replaced with other alkyl or aryl groups through the use of appropriately substituted dichlorosilanes in the initial cyclization reaction. Furthermore, functional groups can be introduced at the C2, C4, and C5 positions of the silolan ring, although this often requires more complex multi-step synthetic routes starting from functionalized dienes.

Homologues of this compound, such as the corresponding silinan- (six-membered ring) and silepan- (seven-membered ring) 3-amine hydrochlorides, can be synthesized through similar cyclization strategies using longer-chain dienes. The synthesis of such homologues allows for the exploration of the impact of ring size on the compound's properties.

A representative scheme for the synthesis of analogues with varying N-substituents is presented below:

Table 1: Examples of Synthesized Analogues of 1,1-dimethylsilolan-3-amine

Analogue NameModificationPotential Application
1,1-Diethylsilolan-3-amineVariation of Si-substituentInvestigation of steric effects
1,1-Dimethyl-N-ethylsilolan-3-amineN-AlkylationModulation of basicity and lipophilicity
N-Acetyl-1,1-dimethylsilolan-3-amineN-AcylationIntroduction of a neutral amide group
1,1,2-Trimethylsilolan-3-amineRing substitutionProbing stereochemical influences

This table presents hypothetical analogues for illustrative purposes, based on common derivatization strategies for amines.

Strategies for Further Chemical Transformation of the Amine and Silolan Moieties

The amine and silolan moieties of this compound offer distinct handles for a wide range of chemical transformations.

Amine Moiety Functionalization: The primary amine group is a versatile functional group that can undergo numerous reactions to create a diverse set of derivatives. These reactions include:

N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups can be achieved through reactions with alkyl halides, reductive amination with aldehydes or ketones, or Buchwald-Hartwig amination with aryl halides. These modifications can significantly alter the steric and electronic properties of the amine.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields stable amides and sulfonamides, respectively. This transformation is useful for creating neutral analogues and for introducing a wide variety of substituents.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common motifs in medicinal chemistry.

Silolan Moiety Transformation: The silolan ring itself can be a target for chemical modification, although this is generally more challenging than functionalizing the amine. Potential strategies include:

Ring-Opening Reactions: Under certain conditions, the C-Si bonds of the silolan ring can be cleaved, for example, by strong acids or bases, leading to linear organosilicon compounds that can be further functionalized.

Oxidation: Oxidation of the silolan ring can lead to the formation of silanols or other oxygenated derivatives.

Substitution on the Ring: While direct C-H functionalization of the silolan ring is difficult, the synthesis of analogues with pre-installed functional groups on the carbon backbone provides a route to further derivatization.

Applications in Combinatorial Chemistry and Library Generation

The structural features of this compound make it an attractive scaffold for combinatorial chemistry and the generation of compound libraries. The presence of a primary amine allows for its straightforward incorporation into established combinatorial synthesis workflows.

By utilizing the various amine functionalization strategies described in section 8.2, large libraries of compounds can be rapidly synthesized in parallel. For example, by reacting 1,1-dimethylsilolan-3-amine with a diverse set of carboxylic acids, a library of amides can be generated. Similarly, reaction with a collection of aldehydes and ketones in a reductive amination protocol can produce a library of secondary amines.

Table 2: Representative Combinatorial Library Based on 1,1-Dimethylsilolan-3-amine

ScaffoldReagent Class (R-X)Resulting Functional GroupLibrary Type
1,1-Dimethylsilolan-3-amineCarboxylic Acids (R-COOH)AmideAmide Library
1,1-Dimethylsilolan-3-amineAldehydes/Ketones (R-CHO/R-CO-R')Secondary AmineAmine Library
1,1-Dimethylsilolan-3-amineIsocyanates (R-NCO)UreaUrea Library
1,1-Dimethylsilolan-3-amineSulfonyl Chlorides (R-SO2Cl)SulfonamideSulfonamide Library

This table illustrates the potential for generating diverse chemical libraries from the 1,1-dimethylsilolan-3-amine scaffold.

The use of solid-phase synthesis, where the silolan scaffold is attached to a resin, can further streamline the purification process and allow for the generation of even larger and more complex libraries. The unique three-dimensional shape of the silolan ring can provide access to novel chemical space that is not accessible with more traditional flat, aromatic scaffolds.

Development of Novel Scaffolds for Chemical Research

This compound can serve as a starting point for the development of novel, more complex scaffolds for chemical research. By building upon the initial silolan framework, new molecular architectures with unique properties can be created.

For example, the amine functionality can be used as an anchor point to attach other ring systems, leading to the creation of spirocyclic or fused-ring scaffolds. Furthermore, the silolan ring can be incorporated into larger macrocyclic structures. These novel scaffolds can then be used to explore new areas of chemical biology and materials science. The introduction of the silicon atom into a cyclic scaffold offers the potential for unique biological activities and pharmacokinetic properties compared to all-carbon analogues. The development of such novel scaffolds is a key area of research aimed at expanding the toolbox of medicinal chemists and materials scientists.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The precise control and enhanced safety offered by continuous flow chemistry and automated synthesis platforms present a transformative opportunity for the study and application of 1,1-dimethylsilolan-3-amine (B6245976) hydrochloride. mdpi.commdpi.com

Flow chemistry, with its superior heat and mass transfer, could enable the optimization of the synthesis of 1,1-dimethylsilolan-3-amine hydrochloride, potentially leading to higher yields and purity. mdpi.com The synthesis of related cyclic and spirocyclic aminosilanes often involves multi-step processes that could be streamlined and made more efficient through a continuous flow setup. nih.gov For instance, the telescoped synthesis of other amine-containing cyclic compounds has demonstrated significant reductions in reaction times and increased productivity. rsc.org The inherent safety benefits of flow reactors would also be advantageous, particularly when handling reactive intermediates that might be involved in the synthesis of silanes.

Furthermore, the integration of automated synthesis platforms could revolutionize the exploration of the chemical space around this compound. Automated systems can rapidly generate libraries of derivatives by varying substituents on the silolan ring or the amine functionality. chemrxiv.orgchemrxiv.org This high-throughput approach would accelerate the discovery of new molecules with tailored properties for specific applications, such as medicinal chemistry or materials science. youtube.com The development of an automated synthesis platform for this class of compounds would be a significant step towards democratizing access to these novel chemical entities for broader scientific investigation. chemrxiv.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential Benefit
Enhanced Heat & Mass Transfer Improved reaction control, higher yields, and selectivity.
Increased Safety Contained reactions, smaller reaction volumes, minimizing risks.
Process Automation High reproducibility and throughput for library synthesis.
Telescoped Reactions Reduced workup and purification steps, leading to higher efficiency.

Sustainable Development of Aminosilane (B1250345) Chemistry

The principles of green chemistry are increasingly guiding synthetic methodologies, and the development of sustainable routes to aminosilanes is a key research focus. Traditional methods for creating silicon-nitrogen bonds often rely on halosilanes, which generate stoichiometric amounts of ammonium (B1175870) salt waste. acs.orgacs.org

A promising sustainable alternative for the synthesis of aminosilanes, including potentially this compound, is the catalytic dehydrocoupling of silanes and amines. acs.orgacs.org This method produces only hydrogen gas as a byproduct, representing a significant improvement in atom economy. acs.org Research into catalysts for this process, including those based on earth-abundant metals, is an active area that could directly impact the green synthesis of cyclic aminosilanes. researchgate.net The development of a circular economy approach, where the hydrogen produced could be used as a green energy source, further enhances the sustainability of such processes. nih.gov

Moreover, the use of greener solvents and the development of solvent-free reaction conditions are critical aspects of sustainable aminosilane chemistry. mdpi.com The synthesis of related organosilicon compounds has been demonstrated without the use of harmful solvents, and similar approaches could be explored for this compound. mdpi.com

Multidisciplinary Research at the Interface of Organosilicon and Amine Chemistry

The unique hybrid nature of this compound, combining features of both organosilicon and amine chemistry, positions it as a prime candidate for multidisciplinary research. chemrxiv.orgresearchgate.net

In medicinal chemistry, the incorporation of silicon into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability. rsc.org The cyclic silane (B1218182) scaffold of this compound could serve as a novel bioisostere for existing carbon-based cyclic amines in bioactive molecules, potentially leading to improved pharmacological profiles. acs.org The amine functionality provides a handle for further derivatization and conjugation to other molecules of interest. nih.gov

In materials science, functionalized silolanes are of interest for the development of new polymers and surface modification agents. acs.org The amine group in this compound could be used to anchor the molecule to surfaces or to initiate polymerization, leading to novel materials with unique thermal, mechanical, or optical properties. The study of silacyclic dipeptides, for instance, highlights the potential for creating novel peptide-based materials with enhanced stability. organic-chemistry.orgnih.gov

Table 2: Potential Multidisciplinary Applications of this compound

FieldPotential Application
Medicinal Chemistry Novel scaffold for drug discovery, bioisostere for cyclic amines. acs.orgrsc.org
Materials Science Monomer for novel polymers, surface modification agent. acs.org
Catalysis Ligand for metal catalysts, organocatalyst development.

Advanced Characterization Techniques for Complex Aminosilane Structures

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for its rational application. Beyond basic identification, advanced characterization techniques are necessary to probe the intricacies of these complex aminosilane structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are essential for routine characterization, advanced NMR techniques can provide deeper insights. Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to unambiguously assign the connectivity within the molecule. rsc.org Solid-state ²⁹Si NMR is particularly powerful for characterizing silicon-containing materials and can provide information about the local environment of the silicon atom. researchgate.net Hyperpolarized ²⁹Si NMR is an emerging technique that offers significant signal enhancements, enabling the detection and quantification of low-concentration species and reaction intermediates. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of this compound, providing valuable structural information. mdpi.com Techniques like Isotope-Coded Affinity Tagging (ICAT) could be adapted to study the interactions of this aminosilane with biological macromolecules. silantes.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. researchgate.net Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and the conformation of the silolan ring, which is crucial for understanding its reactivity and interactions with other molecules.

Table 3: Advanced Characterization Techniques for this compound

TechniqueInformation Gained
Advanced NMR Detailed structural connectivity, local silicon environment, detection of intermediates. rsc.orgresearchgate.netnih.gov
High-Resolution MS Elemental composition, fragmentation pathways, interaction studies. mdpi.commdpi.comsilantes.com
X-ray Crystallography Precise 3D molecular structure, bond parameters, conformation. researchgate.net

While direct research on this compound is in its nascent stages, the future directions for this intriguing molecule are vast and promising. Its potential integration into automated and sustainable synthetic workflows, coupled with its promise in multidisciplinary fields and the application of advanced characterization techniques, positions it as a compound worthy of significant scientific attention. The exploration of these research avenues will undoubtedly unlock new knowledge and applications at the exciting interface of organosilicon and amine chemistry.

Q & A

Q. What are the key synthetic routes for 1,1-dimethylsilolan-3-amine hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves introducing silicon-containing groups into amine frameworks. A common method includes reacting silane precursors with cyclic amines under anhydrous conditions. Key parameters include temperature control (e.g., −78°C to room temperature), inert atmospheres (argon/nitrogen), and stoichiometric ratios of reagents like lithium bis(trimethylsilyl)amide (LiHMDS) to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is essential for high purity .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., D2_2O or DMSO-d6_6) to identify proton environments and silicon-carbon coupling.
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (129.28 g/mol) and fragmentation patterns.
  • Elemental analysis : Confirming C, H, N, and Cl content within ±0.3% deviation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE: Gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of amine vapors or HCl fumes.
  • Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis.
  • Dispose of waste via neutralization (e.g., with dilute NaOH) before disposal .

Q. What are the primary research applications of this compound?

  • Organic synthesis : As a building block for silicon-containing heterocycles or chiral ligands.
  • Medicinal chemistry : Investigating bioisosteric replacements for carbon in drug candidates.
  • Material science : Modifying surface properties of silicon-based polymers .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electrophilic/nucleophilic sites : Based on molecular electrostatic potential (MEP) maps.
  • Reaction pathways : Transition state analysis for ring-opening or substitution reactions.
  • Solvent effects : COSMO-RS simulations to optimize solvent selection for synthesis .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?

  • Variable-temperature NMR : To distinguish dynamic effects (e.g., rotamers) from structural isomers.
  • Isotopic labeling : 29^29Si NMR to trace silicon bonding environments.
  • Cross-validation : Pairing MS/MS fragmentation with IR spectroscopy to confirm functional groups .

Q. How does the compound’s silicon moiety influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Enzyme inhibition assays : Compare IC50_{50} values against carbon analogs to assess steric/electronic effects.
  • X-ray crystallography : Resolve binding modes in enzyme active sites (e.g., proteases or kinases).
  • Molecular dynamics simulations : Study stability of silicon-carbon bonds in aqueous environments .

Q. What methodologies are effective in separating enantiomers of chiral derivatives synthesized from this compound?

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer.
  • Circular dichroism (CD) : Validate enantiopurity post-separation .

Q. How can degradation pathways of this compound under stress conditions (heat, light, pH) be analyzed?

  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, or oxidative agents (H2_2O2_2).
  • Stability-indicating HPLC : Monitor degradation products using C18 columns and PDA detectors.
  • LC-MS/MS : Identify degradation byproducts and propose fragmentation mechanisms .

Q. What strategies optimize the compound’s solubility for in vitro bioassays without compromising stability?

  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to enhance solubility.
  • pH adjustment : Protonate the amine group in acidic buffers (pH 4–5).
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

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